Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]-
Description
Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- (CAS RN: 108894-99-1) is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C₁₅H₂₃BrMg, with a molecular weight of approximately 307.3 g/mol . The compound features a triisopropylphenyl (2,4,6-tris(1-methylethyl)phenyl) group bonded to magnesium via a bromine atom. This bulky aryl substituent imparts significant steric hindrance, influencing its reactivity and stability.
Grignard reagents of this type are typically employed in organic synthesis for nucleophilic additions to carbonyl groups, alkylation reactions, and as precursors for transition-metal catalysts . The triisopropylphenyl group enhances thermal stability and may reduce undesired side reactions by limiting accessibility to the reactive magnesium center.
Properties
IUPAC Name |
magnesium;1,3,5-tri(propan-2-yl)benzene-6-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23.BrH.Mg/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6;;/h7-8,10-12H,1-6H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSHTZMKSWFREU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=[C-]C(=C1)C(C)C)C(C)C.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449386 | |
| Record name | Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108894-99-1 | |
| Record name | Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRIISOPROPYLPHENYLMAGNESIUM BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is typically prepared by reacting 2,4,6-triisopropylbromobenzene with magnesium in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- primarily undergoes Grignard reactions, where it reacts with various electrophiles to form new carbon-carbon bonds . It can also participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Grignard Reactions: Typically carried out in anhydrous conditions using solvents like THF or diethyl ether.
Substitution Reactions: Often involve nucleophiles such as amines, alcohols, or thiols under basic conditions.
Major Products
The major products of these reactions depend on the electrophile or nucleophile used. For example, reacting with a carbonyl compound typically yields an alcohol, while reacting with an alkyl halide can produce a new alkane .
Scientific Research Applications
Magnesium, bromo[2,4,6-tris(1-methylethyl)phenyl]- is widely used in scientific research for its versatility in organic synthesis . Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of biologically active compounds and intermediates.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The compound acts as a nucleophile in Grignard reactions, where the magnesium atom facilitates the formation of a carbon-magnesium bond. This bond is highly reactive and can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and the electrophile or nucleophile used .
Comparison with Similar Compounds
Structural and Functional Analogues
Phenylmagnesium Bromide (PhMgBr)
- Molecular Formula : C₆H₅MgBr
- Molecular Weight : 181.3 g/mol
- Key Differences :
- Lacks bulky substituents, leading to higher reactivity but lower thermal stability.
- Widely used in simple nucleophilic additions but prone to side reactions with sterically hindered substrates.
- Example: Reacts with phosphorus pentachloride to form triphenylphosphine and diphenyl, as shown in historical studies .
Ethylmagnesium Bromide (EtMgBr)
- Molecular Formula : C₂H₅MgBr
- Molecular Weight : 133.3 g/mol
- Less stable in ethereal solutions compared to aryl Grignard reagents.
Boronic Acid Analogues
- Example : [2,4,6-Tris(1-methylethyl)phenyl]boronic acid (CAS RN: 154549-38-9)
- Molecular Formula : C₁₅H₂₅BO₂
- Molecular Weight : 248.17 g/mol
- Comparison :
- Used in Suzuki-Miyaura cross-couplings rather than nucleophilic additions.
- Bulky triisopropylphenyl group enhances stability and selectivity in coupling reactions .
Triisopropylphenyl-Containing Ligands
- Example : (S)-3,3′-Bis(2,4,6-tris(1-methylethyl)phenyl)-1,1′-binaphthol
- Molecular Formula : C₅₀H₆₆O₂
- Molecular Weight : 699.05 g/mol
- Comparison :
- Functions as a chiral ligand in asymmetric catalysis.
- Steric bulk improves enantioselectivity by controlling substrate access to metal centers .
Physicochemical and Reactivity Comparison
| Compound | Molecular Weight (g/mol) | Substituent Type | Key Reactivity/Stability Traits |
|---|---|---|---|
| Magnesium, bromo[triisopropylphenyl]- | 307.3 | Bulky aryl | High stability, selective reactions |
| Phenylmagnesium bromide | 181.3 | Simple aryl | High reactivity, lower stability |
| [Triisopropylphenyl]boronic acid | 248.17 | Bulky aryl (boron) | Suzuki coupling, steric selectivity |
| Binaphthol ligand | 699.05 | Bulky aryl (binaphthyl) | Asymmetric catalysis, enantioselectivity |
Key Findings :
- Bulky triisopropylphenyl groups reduce reactivity in Grignard reagents but enhance thermal stability and selectivity .
- In catalysis, similar substituents improve steric control, as seen in binaphthol ligands and boronic acid derivatives .
- Simpler Grignard reagents (e.g., PhMgBr) exhibit faster reaction kinetics but are less suitable for sterically demanding substrates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
